molecular formula C13H13NOS2 B2863046 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine CAS No. 2185590-83-2

3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine

Cat. No.: B2863046
CAS No.: 2185590-83-2
M. Wt: 263.37
InChI Key: HUIOLOQOOYAVPB-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method involves the use of N,N-dimethylformamide as a solvent and chloroacetyl chloride as a reagent . The reaction is carried out in an ice bath to control the temperature and ensure the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and thiophene groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

thiophen-2-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-13(12-4-2-8-17-12)14-6-5-10(9-14)11-3-1-7-16-11/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIOLOQOOYAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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